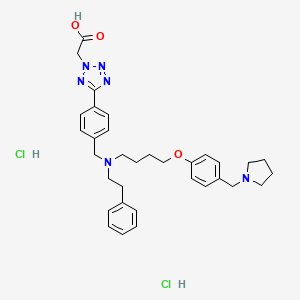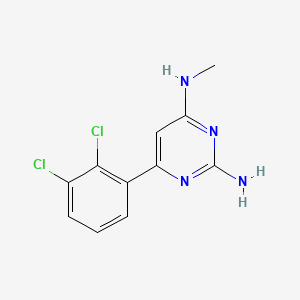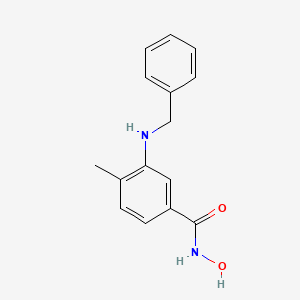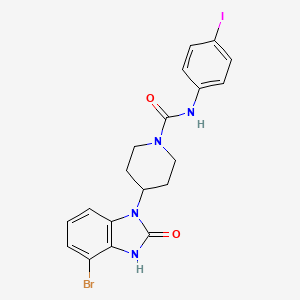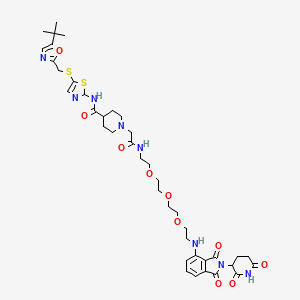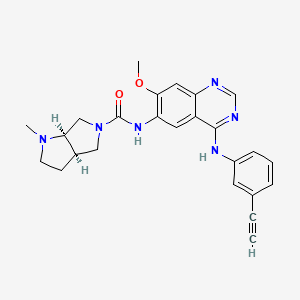
TLR7-Agonist-31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLR7-Agonist-31 is a potent TLR7 agonist . It was generated by covalently linking a spermine to the adenine analog CL264, a TLR7 agonist developed by InvivoGen . This coupling with spermine enhances cellular uptake by endocytosis .
Synthesis Analysis
The synthesis of TLR7 agonists involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .Molecular Structure Analysis
The molecular structure of TLR7-Agonist-31 is C21H22N4 . The molecular weight is 330.440 and the elemental analysis is C, 76.33; H, 6.71; N, 16.96 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TLR7 agonists primarily correlate to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .Physical And Chemical Properties Analysis
The exact mass of TLR7-Agonist-31 is 330.18 . It shares a similar structure with imiquimod but has more potential properties .科学的研究の応用
Immunomodulatory Potential in Cancer and Viral Infections
TLR7 and TLR8, which TLR7-Agonist-31 targets, play critical roles in innate and adaptive immune responses. They are considered promising targets for immunological therapies, with TLR7/8 agonists showing potent antiviral activity and regulating anti-tumor immune responses. These agonists have been utilized as adjuvants to enhance vaccine immunogenicity and generate better seroprotection. Their activation protects against pathogens and boosts immune responses (Huang, Zhang, & Lu, 2021).
Enhancing Antitumor Immune Responses
Studies have demonstrated the effectiveness of TLR7 agonists in topical application for skin cancer immunotherapy. They can reprogram TLR signaling pathways, enhancing dendritic cells' sensitivity to TLR7 signaling, leading to improved antitumor immune responses. This has direct implications for using clinically established ligands in immunotherapy for cancer (Hotz et al., 2016).
Dual Roles in Lung Cancer
In lung cancer, TLR7 agonists have shown both beneficial and detrimental effects. High TLR7 expression in primary tumors is associated with poor clinical outcomes and resistance to chemotherapy, indicating a complex role of TLR7 in the lung cancer microenvironment (Dajon, Iribarren, & Cremer, 2015).
Development of Novel TLR7 Agonists
Research has led to the identification of novel TLR7 agonists with reduced off-target activity, offering promising avenues for treating diseases like hepatitis B. Structural modifications, like stereochemistry alteration, have been explored to enhance selectivity and efficacy (Embrechts et al., 2018).
TLR7 Antagonists for Autoimmune Disorders
Developments in TLR7-specific antagonists as therapeutic agents for autoimmune diseases, including systemic lupus erythematosus, have been significant. These compounds protect against lethal autoimmunity and offer a TLR7-targeting strategy for treating autoimmune diseases (Tojo et al., 2020).
Vaccine Adjuvant Applications
Small molecule TLR7 agonists have been used as vaccine adjuvants by enhancing innate immune activation for better adaptive responses. Specific chemical modifications, like phosphonate incorporation, have been studied to enhance colocalization of antigen and adjuvant, improving adjuvanticity (Cortez et al., 2016).
TLR7 Agonist-Conjugated Nanovaccines
Developments in nanotechnology have led to the creation of pH-/enzyme-responsive TLR7/8 agonist-conjugated nanovaccines. These are designed to release TLR7/8 agonists precisely at the receptor site in endosomal compartments, stimulating DCs maturation and specific cellular immunity. This approach has shown prophylactic and therapeutic efficacy in cancer models (Xia et al., 2022).
NK Cell Activation and Cancer Therapy
Novel TLR7 agonists like SC1 have shown potential in activating NK cells for cancer therapy. SC1 activates NK cells in a TLR7-dependent manner, reversing NK cell anergy and restoring tumor cell killing capabilities, indicating a new strategy for cancer therapy (Wiedemann et al., 2016).
Potential in Autoimmune and Infectious Diseases
TLR7 antagonists are promising for treating autoimmune and inflammatory diseases, as well as infectious diseases. Novel compounds have shown selective TLR7 antagonistic activities without agonistic effects, marking them as potential therapeutic agents (Bou Karroum et al., 2019).
Structural Insights for Drug Development
Structural analyses of TLR7 have helped in understanding the dynamics underlying antagonism and agonism, informing the development of small-molecule TLR7-specific antagonists. This knowledge is crucial for designing more effective TLR7-targeted drugs for various diseases (Gentile et al., 2015).
Advancements in TLR7 Targeting
Recent advancements in the field of TLR7-targeted therapy, especially in respiratory diseases like allergic asthma and rhinitis, have been notable. TLR7 agonists have shown dual bronchodilator and anti-inflammatory effects, with several TLR7 ligands entering clinical trials for allergic rhinitis and showing potential as antiviral therapies against respiratory viruses (Lebold, Jacoby, & Drake, 2016).
TLR7 Agonists in Macrophage Activation
TLR7 agonists like UC‐1V150 have demonstrated the ability to activate macrophages and potentiate monoclonal antibody-mediated target cell deletion, indicating their potential in enhancing innate and adaptive immunity for various diseases (Dahal, Gadd, Edwards, Cragg, & Beers, 2018).
Targeted Delivery for Antitumor Response
Cholesterolized TLR7 agonist liposomes have been developed for targeted lymph node delivery, inducing a safe and durable antitumor response. This novel approach enhances the transportation ability in lymph nodes, reducing adverse effects and showing promise for clinical use in anticancer immunotherapy (Wan et al., 2021).
将来の方向性
TLR7 agonists, including TLR7-Agonist-31, have shown promise in cancer immunotherapy due to their role in activating the innate immune system . Future research is likely to focus on improving delivery systems for TLR7 agonists and exploring their potential benefits when co-delivered with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics .
特性
CAS番号 |
1229024-57-0 |
|---|---|
製品名 |
TLR7-Agonist-31 |
分子式 |
C21H22N4 |
分子量 |
330.44 |
IUPAC名 |
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23) |
InChIキー |
CQBDMXYZNLJUFT-UHFFFAOYSA-N |
SMILES |
NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TLR7-Agonist-31; TLR7Agonist31; TLR7 Agonist 31; TLR7Agonist-31; TLR7 Agonist-31 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



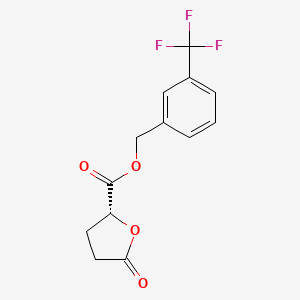
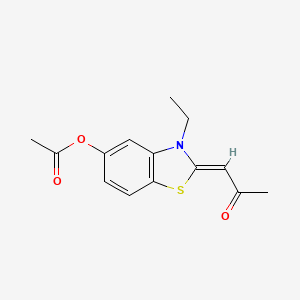
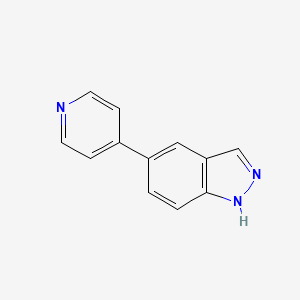
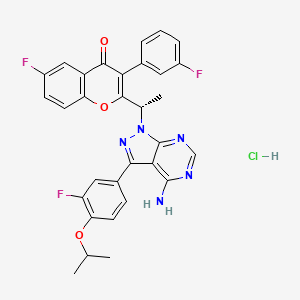
![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)
